molecular formula C21H20ClN5O3S B443369 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B443369
M. Wt: 457.9g/mol
InChI Key: HMKDKDAECKMLFJ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, a chlorophenoxy moiety, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkyl halides.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.

    Attachment of the Chlorophenoxy Moiety: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a suitable coupling agent.

    Formation of the Hydrazide Linkage: The final step involves the condensation of the triazole derivative with 3-hydroxybenzaldehyde to form the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide linkage, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Reduced triazole derivatives and hydrazides.

    Substitution: Various substituted chlorophenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with biological macromolecules. The triazole ring and hydrazide linkage are known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes. The chlorophenoxy moiety may also contribute to its bioactivity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-furylmethylene)acetohydrazide
  • **2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Uniqueness

Compared to similar compounds, 2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide is unique due to the presence of the 3-hydroxybenzylidene moiety, which may enhance its bioactivity and chemical reactivity. This structural feature allows for additional hydrogen bonding and potential interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H20ClN5O3S/c1-2-10-27-19(13-30-18-8-6-16(22)7-9-18)24-26-21(27)31-14-20(29)25-23-12-15-4-3-5-17(28)11-15/h2-9,11-12,28H,1,10,13-14H2,(H,25,29)/b23-12+

InChI Key

HMKDKDAECKMLFJ-FSJBWODESA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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